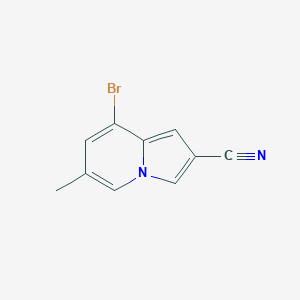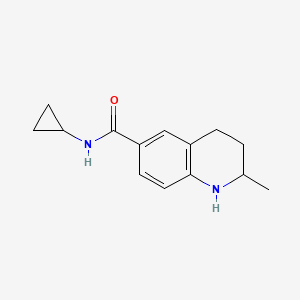![molecular formula C14H13N3O B11874273 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)
2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure, which combines a pyrazole ring with a pyridine ring, allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the cyclization of 2-arylaminomethyl-3-nitropyridines. This process can be catalyzed by acids such as acetic acid. The reaction conditions often include heating the reactants in the presence of a solvent like ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its efficacy against various cancer cell lines.
Biological Research: It is used as a tool compound to study enzyme inhibition and receptor binding.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
- 2-Phenyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
- 2-(4-Methylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
- 2-(3-Chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
Comparison: Compared to these similar compounds, 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to the presence of the ethyl group on the phenyl ring. This structural variation can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications .
Properties
Molecular Formula |
C14H13N3O |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(3-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C14H13N3O/c1-2-10-5-3-6-11(9-10)17-14(18)12-7-4-8-15-13(12)16-17/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
NYFFYRRQXKOCQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)C3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)



![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)





![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)



